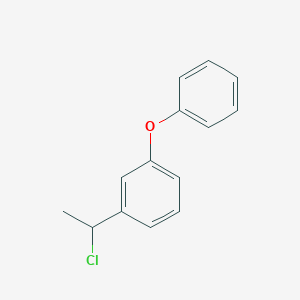

1-(1-Chloroethyl)-3-phenoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

80379-89-1 |

|---|---|

Molecular Formula |

C14H13ClO |

Molecular Weight |

232.70 g/mol |

IUPAC Name |

1-(1-chloroethyl)-3-phenoxybenzene |

InChI |

InChI=1S/C14H13ClO/c1-11(15)12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-11H,1H3 |

InChI Key |

FKEQUOYCLWBLBN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 1 Chloroethyl 3 Phenoxybenzene

Rational Design of Synthetic Pathways

The rational design of a synthetic pathway to 1-(1-chloroethyl)-3-phenoxybenzene hinges on the careful selection of precursors and the strategic formation of key chemical bonds. The primary disconnection points in the target molecule are the C-Cl bond on the ethyl group and the ether linkage.

Precursor Selection and Strategic Bond Formation

A logical and efficient synthetic strategy involves the initial preparation of a key intermediate, 1-ethyl-3-phenoxybenzene (B14430051) , followed by a selective chlorination of the benzylic position. The synthesis of this precursor can be approached through several well-established methodologies for forming diaryl ethers.

One of the most prominent methods for the formation of the diaryl ether linkage is the Ullmann condensation . This copper-catalyzed reaction typically involves the coupling of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.org In the context of synthesizing 1-ethyl-3-phenoxybenzene, this would involve the reaction of a phenoxide with an appropriate 3-ethyl-substituted aryl halide, or conversely, a 3-substituted phenoxide with an ethyl-containing aryl halide. For instance, the reaction could be envisioned between sodium phenoxide and 1-bromo-3-ethylbenzene (B123539) or between sodium 3-ethylphenoxide and bromobenzene.

Another powerful method for constructing the C-O bond of the diaryl ether is through palladium- or copper-catalyzed cross-coupling reactions. These modern catalytic systems often offer milder reaction conditions and broader substrate scope compared to traditional Ullmann conditions.

A different strategic approach involves forming the ethyl group on a pre-existing diphenyl ether scaffold. This can be achieved via a Friedel-Crafts acylation of diphenyl ether with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). khanacademy.orglibretexts.orgnumberanalytics.com This reaction would yield 1-(3-phenoxyphenyl)ethan-1-one. The resulting ketone can then be reduced to the desired 1-ethyl-3-phenoxybenzene intermediate. Common reduction methods for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). libretexts.orgyoutube.comchemguide.co.uk

Once the 1-ethyl-3-phenoxybenzene precursor is obtained, the final step is the introduction of the chlorine atom at the benzylic position. This can be accomplished through a free-radical chlorination reaction. The use of reagents such as N-chlorosuccinimide (NCS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or under UV irradiation would be a standard approach for this selective transformation.

Optimization of Reaction Conditions and Catalytic Systems

The efficiency of the chosen synthetic pathway is highly dependent on the optimization of reaction conditions and the selection of an appropriate catalytic system.

For the Ullmann condensation , traditional conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of catalytic systems using copper salts with various ligands, such as phenanthrolines or N,N-dimethyl glycine, which can facilitate the reaction under milder conditions. nih.gov The choice of solvent, base, and temperature are all critical parameters that need to be fine-tuned to maximize the yield of 1-ethyl-3-phenoxybenzene.

For the final benzylic chlorination step, the reaction conditions must be controlled to ensure mono-chlorination and prevent over-chlorination or chlorination on the aromatic rings. The use of a stoichiometric amount of the chlorinating agent (e.g., NCS) and careful monitoring of the reaction progress are essential.

Investigation of Novel Synthetic Routes

Beyond the more established pathways, the synthesis of this compound can be approached through the exploration of more novel and modern synthetic methodologies.

Exploration of Chemo- and Regioselective Transformations

Modern organic synthesis places a strong emphasis on chemo- and regioselectivity. In the context of our target molecule, this could involve the development of a catalytic system that can directly functionalize a C-H bond. For instance, a directed C-H activation/chlorination of 1-ethyl-3-phenoxybenzene could offer a more atom-economical route to the final product.

Another avenue for exploration is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . libretexts.orgyoutube.comuwindsor.caresearchgate.netarkat-usa.org A potential, albeit less direct, strategy could involve the coupling of a boronic acid derivative of one aromatic ring with a halide on the other, followed by the introduction of the chloroethyl group. For example, (3-ethoxyphenyl)boronic acid could be coupled with a brominated phenoxy derivative.

Application of Modern Synthetic Principles

The principles of green chemistry and sustainable synthesis are increasingly important in the development of new chemical processes. This could involve the use of more environmentally benign solvents, the development of recyclable catalysts, or the design of a convergent synthesis that minimizes the number of steps and waste generation.

For instance, the use of nanoparticle catalysts, such as copper or copper oxide nanoparticles, has shown promise in Ullmann-type ether synthesis, often allowing for lower catalyst loading and easier recovery. mdpi.com Furthermore, performing reactions in alternative media, such as water or ionic liquids, could reduce the reliance on volatile organic solvents. arkat-usa.org

The development of a one-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, would also represent a significant advancement in the synthesis of this compound, aligning with the principles of process intensification and efficiency.

Below is an illustrative data table comparing potential synthetic routes to the key intermediate, 1-ethyl-3-phenoxybenzene . The yields and conditions are based on typical values reported for analogous reactions in the literature.

| Synthetic Route | Key Reaction | Typical Reactants | Illustrative Catalyst/Reagent | Potential Yield Range | Key Considerations |

| Route A | Ullmann Condensation | 3-Ethylphenol, Bromobenzene | CuI, Cs₂CO₃ | 60-85% | High temperatures may be required; catalyst/ligand choice is critical. |

| Route B | Friedel-Crafts Acylation & Reduction | Diphenyl ether, Acetyl chloride | 1. AlCl₃ 2. Zn(Hg), HCl | 70-90% (over two steps) | Acylation is generally high-yielding; reduction method depends on functional group compatibility. |

| Route C | Suzuki-Miyaura Coupling | (3-Ethoxyphenyl)boronic acid, Bromobenzene | Pd(PPh₃)₄, K₂CO₃ | 75-95% | Requires synthesis of the boronic acid precursor; generally mild and high-yielding. |

Mechanistic Investigations and Reactivity Profiles of 1 1 Chloroethyl 3 Phenoxybenzene

Halogen-Mediated Reactivity

The chloroethyl group attached to the benzene (B151609) ring at the meta position relative to the phenoxy group is a primary site for a variety of chemical transformations. The reactivity of this secondary benzylic halide is dictated by its ability to undergo both substitution and elimination reactions, the pathways of which are highly dependent on the reaction conditions.

Elucidation of Substitution Mechanisms

The benzylic carbon atom in 1-(1-chloroethyl)-3-phenoxybenzene is susceptible to nucleophilic substitution, which can proceed through either an S(_N)1 or S(_N)2 mechanism. The choice between these two pathways is influenced by factors such as the nature of the nucleophile, the solvent polarity, and the stability of the potential carbocation intermediate.

Secondary benzylic halides, such as the one in the title compound, can undergo both S(_N)1 and S(_N)2 reactions. organic-chemistry.org The presence of the benzene ring can stabilize a developing positive charge at the benzylic position through resonance, which favors the S(_N)1 pathway. researchgate.netchemicalbook.com This pathway involves a two-step mechanism where the chloride ion first departs to form a resonance-stabilized secondary benzylic carbocation, which is then attacked by a nucleophile. researchgate.netnih.gov Weak nucleophiles and polar protic solvents promote the S(_N)1 mechanism by stabilizing the carbocation intermediate. inflibnet.ac.in

Conversely, the S(_N)2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon atom from the backside, leading to an inversion of stereochemistry. chemicalbook.com Strong, unhindered nucleophiles and polar aprotic solvents favor the S(_N)2 pathway. inflibnet.ac.in The phenoxy group, being in the meta position, exerts a weak electron-withdrawing inductive effect, which can slightly disfavor the formation of a carbocation, thus potentially making the S(_N)2 pathway more competitive under appropriate conditions.

| Factor | Favors S(_N)1 Mechanism | Favors S(_N)2 Mechanism |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻) |

| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMSO) |

| Substrate | Can form a stable carbocation | Sterically unhindered |

| Leaving Group | Good leaving group | Good leaving group |

Study of Elimination Reactions and Rearrangements

In competition with substitution reactions, this compound can also undergo elimination reactions to form an alkene, specifically 1-phenoxy-3-vinylbenzene. These reactions can proceed via either E1 or E2 mechanisms.

The E1 mechanism, which is unimolecular, proceeds through the same carbocation intermediate as the S(_N)1 reaction. wikipedia.org A weak base can then abstract a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. E1 reactions are often in competition with S(_N)1 reactions and are favored by high temperatures. wikipedia.org

The E2 mechanism is a bimolecular, one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously. wikipedia.org This pathway is favored by strong, bulky bases and is also promoted by heat. For secondary halides, the E2 pathway is often a significant reaction pathway, especially in the presence of a strong base. masterorganicchemistry.com

Rearrangements, such as hydride or alkyl shifts, are a possibility in reactions that proceed through a carbocation intermediate (S(_N)1 and E1). However, in the case of this compound, the secondary benzylic carbocation is already resonance-stabilized by the benzene ring, making a rearrangement to a less stable primary carbocation unlikely. More complex rearrangements, such as the Wittig rearrangement, can occur with benzylic ethers under strongly basic conditions, but this typically involves the ether functionality directly. nih.gov

| Factor | Favors E1 Mechanism | Favors E2 Mechanism |

| Base | Weak base | Strong, often bulky, base |

| Solvent | Polar Protic | Less polar solvents can be used |

| Substrate | Can form a stable carbocation | Good leaving group, accessible proton |

| Temperature | Higher temperatures | Higher temperatures |

Reactivity of the Phenoxy Moiety

Aromatic Reactivity and Functionalization Pathways

A common reaction involving phenoxybenzene derivatives is the Friedel-Crafts reaction. However, the presence of the ether oxygen can lead to complications, as it can coordinate with the Lewis acid catalyst, deactivating the ring system. stackexchange.com Despite this, under certain conditions, Friedel-Crafts acylation and alkylation can be achieved. masterorganicchemistry.comwikipedia.orglibretexts.org For instance, the reaction of phenoxybenzene with an acyl chloride in the presence of a Lewis acid would likely lead to substitution at the para position of the phenoxy ring due to steric hindrance at the ortho positions.

Stability and Transformations of the Ether Linkage

The ether linkage in diaryl ethers like the phenoxy group is generally very stable. stackexchange.com However, under harsh acidic conditions, cleavage of the ether bond can occur. organic-chemistry.orgfiveable.me In the case of this compound, acid-catalyzed cleavage would likely proceed via protonation of the ether oxygen followed by nucleophilic attack. Cleavage of the bond between the benzylic carbon and the oxygen is more likely than cleavage of the bond between the phenyl ring and the oxygen due to the stability of the resulting benzylic carbocation. fiveable.me

Under strongly basic conditions, benzylic ethers can undergo rearrangement reactions, such as the organic-chemistry.orgresearchgate.net-Wittig rearrangement. nih.gov This involves the deprotonation of the carbon adjacent to the ether oxygen, followed by a 1,2-shift of the benzylic group.

Interplay of Functional Groups in Chemical Transformations

The two functional groups in this compound can influence each other's reactivity. The electron-withdrawing inductive effect of the phenoxy group at the meta position will have a modest impact on the reactivity of the chloroethyl group, slightly disfavoring carbocation formation in S(_N)1/E1 reactions.

A more significant interaction could be neighboring group participation (NGP) of the phenoxy group. The oxygen atom of the phenoxy group, with its lone pairs of electrons, could potentially act as an internal nucleophile, attacking the benzylic carbon and displacing the chloride ion to form a cyclic oxonium ion intermediate. inflibnet.ac.inwikipedia.orgvedantu.com This would lead to a retention of stereochemistry at the benzylic carbon. This type of anchimeric assistance can significantly increase the rate of reaction. wikipedia.orgvedantu.com The likelihood of NGP would depend on the specific reaction conditions and the conformational flexibility of the molecule.

The reactivity of the chloroethyl group also influences the phenoxy moiety. For example, if an elimination reaction occurs to form 1-phenoxy-3-vinylbenzene, the resulting conjugated system would alter the electronic properties of the phenoxy-substituted ring, potentially affecting its subsequent reactivity in, for example, electrophilic aromatic substitution reactions.

Kinetic and Thermodynamic Aspects of Reaction Pathways

Comprehensive searches of scientific literature and chemical databases did not yield specific experimental data on the kinetic and thermodynamic aspects of reaction pathways for this compound. Detailed research findings, including rate constants, activation energies, and thermodynamic parameters such as enthalpy and entropy changes for its reactions, are not available in the public domain based on the conducted searches.

The reactivity of this compound is dictated by the presence of a secondary benzylic chloride functional group and a phenoxy substituent on the benzene ring. In principle, this molecule can undergo several types of reactions, including nucleophilic substitution (S_N1 and S_N2) and elimination (E1 and E2) reactions. The specific pathway that is favored, along with its kinetic and thermodynamic profile, would depend on various factors such as the nature of the solvent, the strength of the nucleophile or base, and the reaction temperature.

The chloroethyl group is a potential site for nucleophilic attack, while the phenoxy group, being an electron-withdrawing substituent at the meta position, can influence the stability of any potential carbocation intermediates that may form during the course of a reaction. However, without experimental data, any discussion of reaction mechanisms, transition states, and the relative stability of intermediates and products remains purely speculative.

Due to the absence of specific research findings, no data tables on the kinetic and thermodynamic parameters for the reactions of this compound can be provided.

Systematic Exploration of Derivatives and Analogs of 1 1 Chloroethyl 3 Phenoxybenzene

Synthetic Strategies for Structural Elucidation of Analogs

The generation of a library of analogs based on the 1-(1-chloroethyl)-3-phenoxybenzene scaffold necessitates a range of synthetic methodologies. These strategies are aimed at introducing diverse functional groups and structural motifs to probe the chemical space around the parent molecule.

The 1-chloroethyl group is a key reactive handle for introducing structural diversity. Its benzylic position makes it susceptible to a variety of transformations.

Nucleophilic Substitution: The chlorine atom can be readily displaced by a range of nucleophiles to introduce new functionalities. For instance, reaction with amines can yield corresponding amino derivatives, while reaction with alkoxides or phenoxides can produce ether linkages. Thiolates can be used to introduce sulfur-containing moieties.

Oxidation: The benzylic carbon is prone to oxidation. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the entire side chain to a carboxylic acid, yielding 3-phenoxybenzoic acid. libretexts.orglibretexts.org This transformation converts an alkyl group into a meta-directing carboxylic acid group. libretexts.org

Radical Halogenation: Further halogenation at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS), which introduces a bromine atom. libretexts.org This can be a precursor for further substitution reactions.

Elimination Reactions: Treatment with a strong base can induce elimination of HCl to form a vinyl group, resulting in 1-phenoxy-3-vinylbenzene. This introduces an unsaturated functionality that can participate in various addition and polymerization reactions.

A summary of potential side-chain modifications is presented in Table 1.

| Table 1: Synthetic Modifications of the 1-Chloroethyl Side Chain | | :--- | :--- | :--- | | Reaction Type | Reagent(s) | Resulting Functional Group | | Nucleophilic Substitution | Amines (R₂NH) | Amino (—CH(NHR₂)CH₃) | | | Alkoxides (RO⁻) | Ether (—CH(OR)CH₃) | | | Thiolates (RS⁻) | Thioether (—CH(SR)CH₃) | | Oxidation | KMnO₄, H₃O⁺ | Carboxylic Acid (—COOH) | | Radical Halogenation | N-Bromosuccinimide (NBS) | Benzylic Bromide (—CH(Br)CH₃) | | Elimination | Strong Base (e.g., t-BuOK) | Vinyl (—CH=CH₂) |

The phenoxy group offers another site for structural variation, which can significantly influence the electronic and steric properties of the molecule. The primary method for diversifying this substituent is through the synthesis of diaryl ethers.

Ullmann Condensation: A classic method for forming diaryl ethers involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. nih.gov In the context of synthesizing analogs of this compound, this would involve coupling various substituted phenols with a 3-(1-chloroethyl)phenyl halide.

Copper-Promoted Arylation with Arylboronic Acids: A more modern and often higher-yielding approach is the copper(II)-promoted coupling of phenols with arylboronic acids. organic-chemistry.org This reaction is tolerant of a wide range of functional groups on both coupling partners and can be carried out at room temperature. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr): Diaryl ethers can also be synthesized via the S(N)Ar reaction of a phenol with an activated aryl halide. nih.gov This method is particularly effective when the aryl halide contains electron-withdrawing groups. nih.gov

Table 2 outlines synthetic routes for diversifying the phenoxy substituent.

| Table 2: Synthetic Routes for Phenoxy Substituent Diversification | | :--- | :--- | :--- | | Reaction | Reactants | Key Features | | Ullmann Condensation | Substituted Phenol + Aryl Halide | Copper-catalyzed, classic method. nih.gov | | Copper-Promoted Arylation | Substituted Phenol + Arylboronic Acid | High yields, room temperature, wide functional group tolerance. organic-chemistry.org | | Nucleophilic Aromatic Substitution | Substituted Phenol + Activated Aryl Halide | Effective with electron-withdrawing groups on the aryl halide. nih.gov |

Introducing substituents directly onto the benzene (B151609) ring of the this compound scaffold allows for fine-tuning of its properties. The existing substituents will direct the position of new functional groups. The phenoxy group is an ortho, para-director, while the 1-chloroethyl group is also generally considered an ortho, para-director, although it can be deactivating.

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation can be employed. The regioselectivity will be governed by the combined directing effects of the existing substituents.

Directed Ortho-Metalation (DoM): This powerful technique can provide regioselective functionalization. A directing group on the aromatic ring complexes with an organolithium reagent, leading to deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile to introduce a new substituent with high precision.

Analysis of Structure-Dependent Chemical Behavior

The chemical behavior of derivatives and analogs of this compound is intrinsically linked to their molecular structure. By systematically varying the substituents, it is possible to modulate properties such as reactivity, lipophilicity, and electronic distribution.

For example, the introduction of electron-withdrawing groups on the phenoxy ring can enhance the electrophilicity of the molecule, while electron-donating groups can have the opposite effect. mdpi.com The size and nature of the substituent on the 1-chloroethyl side chain will influence its reactivity in nucleophilic substitution reactions, with bulkier groups potentially hindering the approach of a nucleophile.

Structure-activity relationship (SAR) studies on related scaffolds, such as 3-phenylcoumarins and phenoxybenzamides, have demonstrated that the substitution pattern on the aromatic rings significantly impacts their biological activity. mdpi.comnih.govfrontiersin.org For instance, in a series of 2-phenoxybenzamides, the antiplasmodial activity was found to be highly dependent on the substitution pattern of an anilino partial structure and the size of the substituents. mdpi.com Similarly, for 3-phenylcoumarin (B1362560) derivatives, the inhibitory activity against monoamine oxidase B was shown to be determined by the nature of the substituents on the 3-phenyl ring. nih.govfrontiersin.org These findings highlight the importance of systematic structural modification in understanding and optimizing the chemical behavior of a given scaffold.

Design Principles for New Chemical Entities Based on the 3-Phenoxybenzene Scaffold

The 3-phenoxybenzene moiety is a common scaffold in various fields, including medicinal chemistry and materials science. nih.govepa.gov The design of new chemical entities based on this scaffold can be guided by several key principles.

Scaffold-Based Design: This approach involves retaining the core 3-phenoxybenzene structure while systematically exploring a library of derivatives with modifications at specific points. nih.govsemanticscholar.org This allows for the optimization of desired properties, such as biological activity or material characteristics. nih.govrsc.org

Bioisosteric Replacement: In medicinal chemistry, parts of a molecule can be replaced with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. For example, the ether linkage could potentially be replaced with a thioether or an amide to probe the importance of this linkage for a particular biological target.

Conformational Constraint: The flexibility of the diaryl ether bond can be restricted by introducing bridging atoms or by incorporating the scaffold into a more rigid ring system. This can lead to an increase in potency and selectivity for a biological target by locking the molecule into a more favorable conformation.

The development of generative models for molecular design allows for the in silico creation of vast libraries of virtual compounds based on a given scaffold. nih.govsemanticscholar.orgrsc.org These models can be conditioned to generate molecules with specific desired properties, accelerating the discovery of new chemical entities. nih.govsemanticscholar.org

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, providing granular insights into the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1-(1-chloroethyl)-3-phenoxybenzene is anticipated to exhibit a series of distinct signals corresponding to the protons in its three key structural motifs: the phenoxy group, the substituted benzene (B151609) ring, and the chloroethyl group.

The protons of the unsubstituted phenoxy ring are expected to appear as a complex multiplet in the aromatic region, typically between δ 6.9 and 7.4 ppm. The protons on the substituted central benzene ring will also resonate in this region, with their specific chemical shifts and coupling patterns influenced by the positions of the phenoxy and chloroethyl substituents.

The methine proton of the chloroethyl group (-CH(Cl)CH₃) is expected to resonate as a quartet downfield, likely in the range of δ 5.1-5.3 ppm, due to the deshielding effect of the adjacent chlorine atom and the coupling with the methyl protons. The methyl protons (-CH₃) of the ethyl group would, in turn, appear as a doublet at approximately δ 1.7-1.9 ppm, resulting from coupling to the single methine proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (Phenoxy & Benzene) | 6.8 - 7.5 | Multiplet | - |

| -CH(Cl)CH₃ | 5.1 - 5.3 | Quartet | ~7 Hz |

| -CH(Cl)CH₃ | 1.7 - 1.9 | Doublet | ~7 Hz |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, a total of 14 distinct carbon signals are expected in the broadband decoupled spectrum, unless there is an accidental overlap of signals.

The aromatic carbons will generate a series of peaks between δ 115 and 160 ppm. The carbon atoms bonded to the ether oxygen (C-O) are characteristically found in the more downfield portion of this range. The carbon atom of the chloroethyl group directly attached to the chlorine (-C(Cl)CH₃) is anticipated to have a chemical shift in the range of δ 55-65 ppm. The methyl carbon (-CH₃) should appear further upfield, typically between δ 20 and 30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-O | 155 - 160 |

| Aromatic C-H & C-C | 115 - 145 |

| -C(Cl)CH₃ | 55 - 65 |

| -CH(Cl)CH₃ | 20 - 30 |

Multi-Dimensional NMR Techniques for Complex Structures

For an unambiguous assignment of all proton and carbon signals, especially in the complex aromatic region, multi-dimensional NMR techniques are indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be crucial to establish the connectivity between coupled protons. For instance, it would definitively link the quartet of the methine proton to the doublet of the methyl protons in the chloroethyl group. It would also help to trace the coupling networks within the aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each protonated carbon in the molecule by linking the proton shifts to their corresponding carbon shifts.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons (those without attached protons) and for confirming the connectivity between the different structural fragments, such as the link between the chloroethyl group and the central benzene ring, and the ether linkage between the phenoxy group and the benzene ring.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Applications

The FT-IR spectrum of this compound would be characterized by several key absorption bands.

Aromatic C-H Stretching: Sharp peaks are expected above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.

Aliphatic C-H Stretching: Absorptions corresponding to the C-H bonds of the ethyl group will appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.

Aromatic C=C Stretching: A series of absorptions in the 1400-1600 cm⁻¹ region are characteristic of the benzene rings.

C-O-C Ether Stretching: The asymmetric C-O-C stretching of the diaryl ether is expected to produce a strong, characteristic band around 1240-1260 cm⁻¹. The symmetric stretch is often weaker and appears at a lower frequency.

C-Cl Stretching: The carbon-chlorine stretching vibration is anticipated to be in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic C-H Bending: Out-of-plane (OOP) C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the benzene rings.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| Asymmetric C-O-C Stretch | 1240 - 1260 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Raman Spectroscopy for Bond Characterization

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene rings, often weak in the IR spectrum, typically gives a strong, sharp band in the Raman spectrum around 1000 cm⁻¹. The other aromatic C=C stretching vibrations in the 1580-1620 cm⁻¹ region are also usually prominent.

C-Cl Stretching: The C-Cl bond, being relatively polarizable, should also give a discernible signal in the Raman spectrum, complementing the FT-IR data.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are observable, though often less intense than in the IR spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of unknown compounds. For this compound, mass spectrometry provides crucial insights into its elemental composition and the stability of its various structural motifs through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is pivotal for determining the precise molecular formula of a compound from its exact mass. The monoisotopic mass of this compound has been determined to be 232.065493 g/mol . nist.gov This high-precision measurement allows for the unambiguous determination of its elemental composition as C₁₄H₁₃ClO.

Advanced ionization techniques, such as atmospheric pressure chemical ionization (APCI), are well-suited for the analysis of relatively non-polar compounds like halohydrocarbons. nih.gov In a high-resolution instrument like an Orbitrap mass spectrometer, this compound would be ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) would be measured with exceptional accuracy, confirming its elemental makeup. nih.gov

Table 1: HRMS Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃ClO | nist.gov |

| Average Mass | 232.71 g/mol | nist.gov |

| Monoisotopic Mass | 232.065493 g/mol | nist.gov |

Isotopic Pattern Analysis and Fragmentation Pathways

The presence of a chlorine atom in this compound gives rise to a characteristic isotopic pattern in its mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two molecular ion peaks separated by approximately 2 Da: the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a relative intensity ratio of roughly 3:1. This isotopic signature is a key identifier for chlorine-containing compounds.

For this compound, the following fragmentation pathways are plausible:

Loss of a Chlorine Radical: The C-Cl bond is susceptible to cleavage, leading to the loss of a chlorine radical (•Cl) and the formation of a secondary carbocation at m/z 197. This cation would be stabilized by the adjacent phenyl ring.

Benzylic Cleavage: Cleavage of the bond between the ethyl group and the phenoxy-substituted benzene ring can occur. This would result in the formation of a (1-chloroethyl)benzene (B1265384) cation (m/z 140) or a phenoxybenzene radical, and a subsequent phenoxy cation (m/z 93) after rearrangement. The mass spectrum of (1-chloroethyl)benzene shows a prominent peak at m/z 105, corresponding to the loss of a chlorine atom from the molecular ion. nih.gov

Cleavage of the Ether Linkage: The ether bond can also undergo cleavage, leading to the formation of a phenoxy radical (m/z 93) and a 1-(1-chloroethyl)benzene cation (m/z 140), or a phenyl cation (m/z 77) and a 1-(1-chloroethyl)phenoxy radical. The mass spectrum of the related compound 1-chloro-4-phenoxybenzene shows significant peaks at m/z 204 (molecular ion), 169 (loss of Cl), and 77 (phenyl cation), indicating these types of cleavages occur. epa.gov

Table 2: Predicted Fragmentation Data for this compound

| m/z | Proposed Fragment | Notes |

| 232/234 | [C₁₄H₁₃ClO]⁺ | Molecular ion peak with characteristic 3:1 isotopic ratio |

| 197 | [C₁₄H₁₃O]⁺ | Loss of •Cl |

| 140/142 | [C₈H₈Cl]⁺ | Cleavage yielding the (1-chloroethyl)phenyl cation |

| 105 | [C₈H₈]⁺ | From the (1-chloroethyl)phenyl cation with loss of Cl |

| 93 | [C₆H₅O]⁺ | Phenoxy cation from ether bond cleavage |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The structure of this compound, containing two benzene rings and non-bonding electrons on the oxygen and chlorine atoms, allows for several types of electronic transitions. spectrabase.com

The benzene rings contain π electrons, which can undergo π → π* transitions. These transitions are characteristic of aromatic systems and typically occur at shorter wavelengths (higher energy). The presence of the phenoxy group, where the oxygen atom's lone pair of electrons can conjugate with the π system of the benzene ring, is expected to shift the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.

Furthermore, the non-bonding (n) electrons on the oxygen and chlorine atoms can be excited to anti-bonding π* orbitals (n → π* transitions). These transitions are generally of lower intensity and occur at longer wavelengths than π → π* transitions. spectrabase.com

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

| π → π | Benzene rings, Phenoxy group | Shorter UV (around 200-280 nm) |

| n → π | Oxygen and Chlorine atoms | Longer UV (potentially >280 nm) |

Computational Chemistry and Theoretical Modeling of 1 1 Chloroethyl 3 Phenoxybenzene

Quantum Chemical Approaches

Quantum chemical methods are central to the theoretical study of molecules. They use the laws of quantum mechanics to predict the electronic structure and energy of a molecule. For a complex molecule like 1-(1-Chloroethyl)-3-phenoxybenzene, with its multiple rotatable bonds and diverse atomic composition, these methods are indispensable for a detailed understanding of its intrinsic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying medium-to-large organic molecules. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. researchgate.net This approach is widely used to investigate the electronic structure, which governs the molecule's properties and reactivity.

For this compound, DFT would typically be used with a hybrid functional, such as B3LYP, and a Pople-style basis set like 6-311G(d,p). nih.gov This combination is known to provide reliable geometric and electronic data for a wide range of organic compounds. Calculations would yield key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an estimate of the molecule's kinetic stability and the energy required for electronic excitation. nih.gov Analysis of the partial densities of states (PDOS) can reveal the contribution of specific atoms and orbitals (e.g., the p-orbitals of carbon, the lone pairs of oxygen and chlorine) to the frontier orbitals, offering insights into potential sites of reaction. nih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical principles and physical constants, without using experimental data. aps.org These methods, while often more computationally demanding than DFT, can offer higher accuracy for certain properties. Following the theorems of Hohenberg-Kohn and Kohn-Sham, the goal is to find an exact functional that incorporates all many-body effects into an effective single-particle Hamiltonian, allowing for a precise treatment of ground-state properties. aps.org

For a molecule like this compound, methods such as Møller-Plesset perturbation theory (MP2) or Coupled-Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) could be employed. nih.gov While a full geometry optimization using CCSD(T) might be computationally prohibitive, it is often used to calculate highly accurate single-point energies for conformations previously optimized at a lower level of theory (like DFT). These high-accuracy energies serve as "gold standard" benchmarks for validating the results from more efficient methods and for constructing precise potential energy surfaces. nih.gov

Geometrical Optimization and Conformational Analysis

The three-dimensional structure of this compound is not static. The molecule possesses significant conformational flexibility due to rotation around several single bonds: the two C-O bonds of the ether linkage and the C-C bond between the chloroethyl group and the phenyl ring. Understanding this flexibility is key to understanding its interactions and properties.

A primary step in the computational study of a flexible molecule is to identify its most stable three-dimensional arrangements, known as conformers. This is achieved through a process called geometrical optimization. A systematic conformational search involves rotating the key dihedral angles in increments and performing an energy minimization for each starting geometry.

Table 1: Illustrative Relative Energies of this compound Conformers

| Conformer ID | Dihedral Angle 1 (C-O-C-C) | Dihedral Angle 2 (C-C-C-Cl) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| Conf-1 (Global Min.) | 120.5° | 65.2° | 0.00 | 75.3 |

| Conf-2 | -118.9° | 66.1° | 0.25 | 17.8 |

| Conf-3 | 119.8° | -64.8° | 0.31 | 14.1 |

| Conf-4 | -121.0° | -65.5° | 0.89 | 2.8 |

Note: This table is for illustrative purposes only and represents the type of data generated from a conformational analysis. The values are hypothetical.

While geometrical optimization identifies static energy minima, molecular dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. In an MD simulation, Newton's equations of motion are solved for all atoms in the system, simulating their movement at a given temperature.

An MD simulation of this compound would reveal how the molecule explores its conformational landscape. It would show the transitions between different stable conformers, the flexibility of the ether linkage, and the rotational freedom of the chloroethyl group. This provides a more realistic picture of the molecule's behavior in a solution or at physiological temperatures than static models alone. The trajectory from an MD simulation can be analyzed to determine the population of different conformational states and the timescales of their interconversion. acs.org

Electronic Structure and Reactivity Descriptors

Beyond geometry, computational methods can quantify the chemical reactivity of this compound. This is achieved by analyzing the molecule's electronic structure to predict how it will behave in a chemical reaction. researchgate.net

The frontier molecular orbitals, HOMO and LUMO, are central to this analysis. The HOMO is the highest energy orbital containing electrons and represents the ability to donate electrons (nucleophilicity). The LUMO is the lowest energy orbital without electrons and represents the ability to accept electrons (electrophilicity). A map of the HOMO density would likely show high concentrations on the phenoxy oxygen and the π-systems of the aromatic rings, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO might be localized around the chloroethyl group, particularly the C-Cl bond, indicating a site susceptible to nucleophilic attack, potentially leading to substitution of the chlorine atom.

From the energies of the HOMO and LUMO, a variety of conceptual DFT reactivity descriptors can be calculated. These descriptors provide a quantitative measure of different aspects of reactivity.

Table 2: Illustrative Conceptual DFT Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value | Interpretation |

| HOMO Energy (EH) | - | -6.85 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy (EL) | - | -0.95 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| Energy Gap (ΔE) | EL - EH | 5.90 eV | Indicates high kinetic stability and low reactivity. |

| Electronegativity (χ) | -(EH + EL)/2 | 3.90 eV | Overall ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (EL - EH)/2 | 2.95 eV | Resistance to change in electron distribution. |

| Global Softness (S) | 1/(2η) | 0.17 eV-1 | Reciprocal of hardness; indicates high polarizability. |

| Electrophilicity Index (ω) | χ2/(2η) | 2.58 eV | A measure of the molecule's ability to act as an electrophile. |

Note: This table is for illustrative purposes only. The values are hypothetical, based on typical ranges for similar aromatic compounds, and serve to demonstrate the output of a DFT reactivity analysis.

Further analysis using Fukui functions can pinpoint specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack, providing a detailed map of local reactivity.

Mapping of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable descriptor used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nanobioletters.com The MEP map is generated by calculating the electrostatic potential at the surface of a molecule, where different colors represent varying potential values.

Red/Yellow Regions : These colors indicate areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. For this compound, these regions would be anticipated around the highly electronegative oxygen atom of the phenoxy group and the chlorine atom.

Blue Regions : These areas denote positive electrostatic potential, corresponding to electron-deficient regions that are prone to nucleophilic attack. The hydrogen atoms of the aromatic rings and the hydrogen on the chloroethyl group would likely exhibit a positive potential.

Green Regions : These represent areas of neutral or near-zero potential.

An MEP analysis would be crucial in understanding how this molecule interacts with other chemical species, highlighting the likely sites for hydrogen bonding and other non-covalent interactions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. researchgate.netchalcogen.ro Their energies and spatial distributions are fundamental in determining a molecule's electronic properties and reactivity. researchgate.net

HOMO : As the orbital containing the most loosely held electrons, the HOMO acts as an electron donor. In this compound, the HOMO is expected to be predominantly localized on the electron-rich phenoxy ring and the oxygen atom, which possess lone pairs of electrons.

LUMO : As the lowest-energy empty orbital, the LUMO acts as an electron acceptor. The LUMO is likely distributed across the benzene (B151609) ring attached to the chloroethyl group and the antibonding orbitals associated with the C-Cl bond.

HOMO-LUMO Energy Gap : The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net

A detailed analysis would provide the specific energy values and visualize the orbital distributions, offering a quantitative measure of the molecule's electronic characteristics.

Charge Distribution and Bond Order Analysis

To gain a quantitative understanding of the electronic structure, methods like Natural Bond Orbital (NBO) analysis and Mulliken population analysis are employed. These analyses provide detailed information on charge distribution among the atoms and the nature of the chemical bonds.

Bond Order : This analysis helps in characterizing the type of bonds (single, double, etc.) and their strength. For the aromatic rings, the C-C bond orders would be intermediate between a single and a double bond, indicative of delocalized π-electrons. The analysis would also characterize the C-O and C-Cl bonds.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are powerful tools for predicting various types of spectra. By correlating these theoretical spectra with experimental data, chemists can confirm molecular structures and understand their vibrational and electronic behavior. nanobioletters.comresearchgate.net

Computational Simulation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. ucl.ac.ukwisc.edu

For this compound, a simulated NMR spectrum would provide predicted chemical shifts for each unique proton and carbon atom. For instance, the proton on the chiral carbon (CH-Cl) would be expected to have a distinct chemical shift, influenced by the adjacent chlorine and aromatic ring. The aromatic protons would appear as complex multiplets due to substitution patterns on both rings. A comparison between predicted and experimental shifts is a powerful validation tool for the molecular structure.

Table 1: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (Hypothetical Data) Specific computational data for this compound is not available in the searched literature. This table is a template for how such data would be presented.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H (Aromatic) | Data not available | Data not available |

| H (CH-Cl) | Data not available | Data not available |

| H (CH3) | Data not available | Data not available |

| C (Aromatic) | Data not available | Data not available |

| C (CH-Cl) | Data not available | Data not available |

| C (CH3) | Data not available | Data not available |

| C (C-O) | Data not available | Data not available |

Theoretical Vibrational Frequencies and Intensities

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. nih.gov The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms.

Key expected vibrational modes for this compound would include:

C-H stretching from the aromatic rings.

C=C stretching within the aromatic rings.

C-O-C asymmetric and symmetric stretching from the ether linkage.

C-Cl stretching from the chloroethyl group.

C-H bending (in-plane and out-of-plane) from the aromatic rings.

Calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental IR and Raman spectra.

Table 2: Predicted Vibrational Frequencies (Hypothetical Data) Specific computational data for this compound is not available in the searched literature. This table illustrates the expected format.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity |

|---|---|---|---|---|

| Aromatic C-H Stretch | Data not available | Data not available | Data not available | Data not available |

| C-O-C Asymmetric Stretch | Data not available | Data not available | Data not available | Data not available |

| C-Cl Stretch | Data not available | Data not available | Data not available | Data not available |

Prediction of Electronic Absorption Spectra

The electronic absorption properties of a molecule, typically measured by UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netresearchgate.netcecam.orguni-tuebingen.de This method calculates the energies of electronic transitions from the ground state to various excited states.

The TD-DFT calculation for this compound would yield information on:

Maximum Absorption Wavelengths (λ_max) : The wavelengths at which the molecule absorbs light most strongly. These transitions are typically π → π* transitions within the aromatic rings.

Oscillator Strengths (f) : A measure of the intensity of each electronic transition.

Molecular Orbital Contributions : Identification of the specific orbitals involved in each electronic transition (e.g., HOMO to LUMO).

This data is invaluable for understanding the photophysical properties of the molecule and for applications in areas such as materials science and photochemistry.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to predict the physicochemical properties of chemicals based on their molecular structure. These models are built by establishing a mathematical relationship between the molecular descriptors of a series of compounds and their experimentally determined properties. For novel or less-studied compounds like this compound, QSPR models can provide valuable estimations of properties where experimental data is lacking.

Development of Predictive Models for Physicochemical Properties

The development of QSPR models for this compound would follow a systematic approach, beginning with the calculation of a wide range of molecular descriptors. These descriptors quantify different aspects of the molecular structure, including constitutional, topological, geometrical, and electronic characteristics.

For structurally related compounds such as halogenated diphenyl ethers and halogenated anisoles, several key physicochemical properties have been successfully modeled using QSPR. nih.govnih.gov These properties are crucial for understanding the environmental fate and transport of the compound. Predictive models for this compound would likely target the same properties:

n-Octanol/Water Partition Coefficient (log K_ow_): This parameter is essential for assessing the lipophilicity of a compound and its potential for bioaccumulation. QSPR models for related ethers have shown that descriptors like average molecular polarizability, molecular weight, total energy, and standard heat of formation are significant, indicating that intermolecular dispersive forces play a key role. nih.gov

Aqueous Solubility (log S_w_): Predicting water solubility is vital for environmental risk assessment. For halogenated anisoles, electrostatic potential parameters and molecular volume have been effective in developing robust QSPR models for aqueous solubility. nih.gov

Vapor Pressure (log P_L_): Vapor pressure influences the distribution of a chemical between the atmospheric and condensed phases. Similar to the n-octanol/water partition coefficient, models for related compounds have successfully used descriptors related to intermolecular forces. nih.gov

The development process involves selecting the most relevant descriptors through statistical methods like multiple linear regression (MLR) or partial least squares (PLS) regression. nih.govnih.gov The robustness and predictive power of the resulting models are then evaluated using internal and external validation techniques.

Table 1: Illustrative Example of Descriptors for QSPR Modeling of this compound and Related Compounds

| Descriptor Type | Descriptor Example | Relevance to Physicochemical Properties |

| Constitutional | Molecular Weight (MW) | Influences van der Waals forces, affecting boiling point and vapor pressure. |

| Topological | Wiener Index | Relates to molecular branching and compactness, affecting solubility. |

| Geometrical | Molecular Volume | Impacts how the molecule interacts with its surroundings and its solubility. nih.gov |

| Electronic | Dipole Moment | Affects polarity and interactions with polar solvents. |

| Quantum-Chemical | HOMO/LUMO Energies | Relate to the molecule's reactivity and interaction capabilities. nih.gov |

| Electrostatic | Electrostatic Potential (V_min, V_s,max_) | Describes the charge distribution and is crucial for predicting interactions. nih.gov |

Table 2: Example of a Hypothetical QSPR Model Equation for log K_ow_

| Property | Model Equation Example |

| log K_ow | log K_ow_ = c_0_ + c_1_ * (Molecular Volume) + c_2_ * (Average Molecular Polarizability) + c_3_ * (Total Energy) |

Note: The coefficients (c_0_, c_1_, c_2_, c_3_) would be determined through regression analysis on a training set of molecules.

Solvation Models and Solvent Effects on Molecular Properties

The properties and behavior of this compound can be significantly influenced by the solvent in which it is dissolved. Solvation models are computational tools used to understand and predict these solvent effects at a molecular level. These models can be broadly categorized into implicit and explicit solvation models.

Implicit Solvation Models:

In implicit solvation models, the solvent is treated as a continuous medium with specific properties like the dielectric constant. This approach, often referred to as a continuum model, simplifies the calculations by averaging the effect of the solvent over the solute molecule. The Polarizable Continuum Model (PCM) is a widely used example. These models are computationally efficient and are often used in combination with quantum mechanical methods to study:

Conformational Stability: The relative energies of different conformers of this compound can change in different solvents.

Spectroscopic Properties: Solvent polarity can affect electronic transitions, leading to shifts in UV-Vis absorption spectra.

Explicit Solvation Models:

Explicit solvation models provide a more detailed and accurate picture by representing individual solvent molecules. These simulations, often employing hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, treat the solute (this compound) with a high level of theory (QM) while the surrounding solvent molecules are treated with a less computationally intensive method (MM). researchgate.net This approach is particularly useful for studying:

Specific Solute-Solvent Interactions: Hydrogen bonding or other specific interactions between this compound and solvent molecules can be explicitly modeled.

Solvation Shell Structure: The arrangement of solvent molecules around the solute can be analyzed to understand local solvent effects.

Dynamic Properties: Molecular dynamics (MD) simulations with explicit solvent can be used to study the dynamic behavior of the solute in solution. researchgate.net

For a molecule like this compound, which contains both nonpolar (phenoxy and benzene rings) and polar (chloroethyl group) regions, the choice of solvent is expected to have a notable impact on its properties. For instance, in polar solvents, the dipole moment of the molecule is likely to be more pronounced, affecting its solubility and reactivity. In nonpolar solvents, intramolecular interactions might play a more significant role in determining the molecule's conformation. Studies on similar molecules have shown that the interplay between the solute's conformational flexibility and the explicit solvent interactions is crucial for accurately reproducing experimental properties. researchgate.net

Table 3: Comparison of Solvation Models for Studying this compound

| Model Type | Description | Typical Applications | Advantages | Limitations |

| Implicit (e.g., PCM) | Solvent is a continuous medium. | Conformational analysis, preliminary spectroscopic predictions. | Computationally efficient. | Does not account for specific solute-solvent interactions. |

| Explicit (e.g., QM/MM) | Individual solvent molecules are included. | Detailed study of solvation shells, specific interactions, reaction mechanisms. | High accuracy, detailed molecular insight. researchgate.net | Computationally expensive. |

Advanced Applications and Future Research Directions in Chemical Sciences

Role as a Versatile Building Block in Complex Organic Synthesis

The chloroethyl group in 1-(1-chloroethyl)-3-phenoxybenzene is a key reactive handle that can be exploited in a variety of organic transformations. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, thereby enabling the synthesis of diverse derivatives. For instance, it is a potential intermediate in the synthesis of 3-(3-Phenoxy-phenyl)-propionaldehyde.

Table 1: Key Properties of this compound

| Property | Value |

| CAS Number | 80379-89-1 |

| Molecular Formula | C₁₄H₁₃ClO |

| Molecular Weight | 232.71 g/mol |

This data is compiled from publicly available chemical databases.

Potential in Materials Science Research and Polymer Chemistry

Although direct research on the application of this compound in materials science and polymer chemistry is not widely documented, its structure suggests several possibilities. The presence of the reactive chlorine atom allows for its potential use as a monomer or a grafting agent in polymerization reactions.

For example, through reactions that leverage the chloroethyl group, this compound could be incorporated into polymer backbones or attached as a side chain. The bulky and aromatic phenoxybenzene group would likely impart specific properties to the resulting polymer, such as increased thermal stability, altered solubility, and modified mechanical characteristics. Further research could explore its role in the development of novel functional polymers with tailored properties for advanced applications.

Innovative Methodologies for Chemical Transformations Utilizing the Core Structure

The development of innovative chemical transformations is crucial for advancing synthetic chemistry. The core structure of this compound presents opportunities for exploring novel reaction pathways. The reactivity of the C-Cl bond in the chloroethyl group is a prime target for activation through various catalytic methods, including transition-metal catalysis.

Furthermore, the phenoxybenzene core itself, while generally stable, can be subjected to electrophilic substitution reactions under specific conditions, allowing for the introduction of additional functional groups onto the aromatic rings. The interplay between the reactivity of the chloroethyl group and the electronic properties of the phenoxybenzene system could lead to the discovery of new and efficient synthetic methodologies for creating complex molecular architectures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-Chloroethyl)-3-phenoxybenzene, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via catalytic asymmetric reductive acyl cross-coupling. For example, using 1-(1-chloroethyl)benzene derivatives with propanoyl chloride precursors in the presence of chiral ligands like (R,R)-L1. Yields (56–76%) and enantioselectivity (86–91% ee) depend on ligand loading (33 mol%), solvent polarity, and reaction temperature. Optimization involves adjusting catalyst stoichiometry and employing inert atmospheres to minimize side reactions .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural integrity, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like the chloroethyl moiety. Chiral supercritical fluid chromatography (SFC) is critical for determining enantiomeric ratios. For purity assessment, combine gas chromatography-mass spectrometry (GC-MS) with elemental analysis .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Use enclosed systems or local exhaust ventilation to limit vapor exposure. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and vapor-resistant suits. Install emergency showers and eyewash stations. Store in airtight containers away from oxidizers, and follow spill protocols using inert absorbents like vermiculite .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The (R)-configuration at the chloroethyl group enhances steric hindrance, directing regioselectivity in cross-couplings. Enantiomerically enriched samples (≥86% ee) show distinct reactivity in nickel-catalyzed reactions, favoring β-hydride elimination pathways. Chiral SFC and X-ray crystallography of intermediates can validate stereochemical outcomes .

Q. How do substituents on the benzene ring affect the compound’s physicochemical properties?

- Methodological Answer : Electron-withdrawing groups (e.g., -F, -Cl) at the meta position increase electrophilicity, accelerating nucleophilic substitutions. Compare analogs like 1-(1-chloroethyl)-3-fluorobenzene (higher polarity, lower logP) and 1-(1-chloroethyl)-3-methoxybenzene (enhanced solubility in polar aprotic solvents). Thermogravimetric analysis (TGA) reveals substituent-dependent decomposition profiles .

Q. What are the challenges in achieving high enantiomeric excess (ee) in asymmetric syntheses of this compound?

- Methodological Answer : Competing radical pathways and ligand dissociation under high temperatures reduce ee. Strategies include using bulky phosphine ligands to stabilize transition states and low-temperature conditions (-20°C). Kinetic resolution via chiral additives (e.g., (-)-sparteine) can improve selectivity, but requires iterative optimization of reaction timelines .

Q. How can computational modeling aid in predicting reaction pathways for this compound?

- Methodological Answer : Density functional theory (DFT) calculations model transition states to identify energetically favorable pathways. For example, simulate the free energy barrier for C–Cl bond activation in cross-couplings. Pair with molecular dynamics (MD) to assess solvent effects on reaction trajectories. Validate predictions with experimental kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.